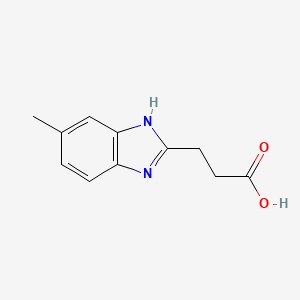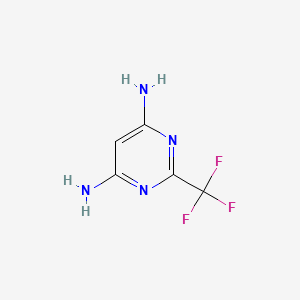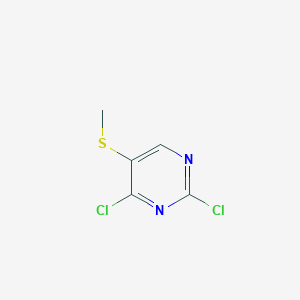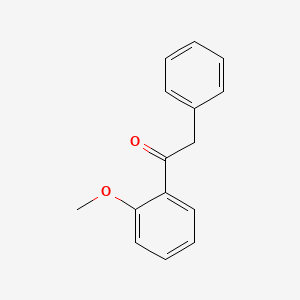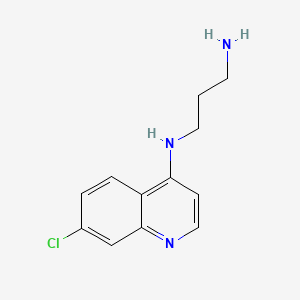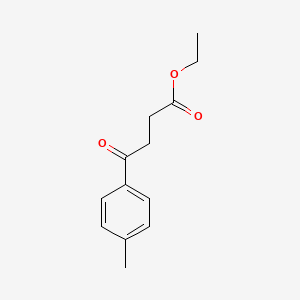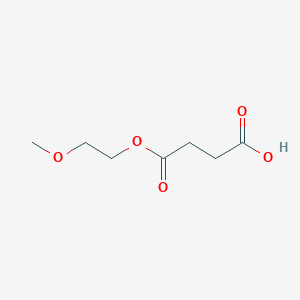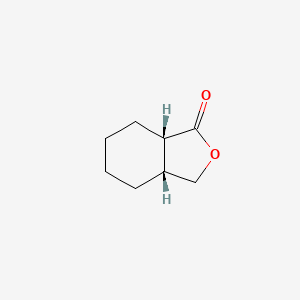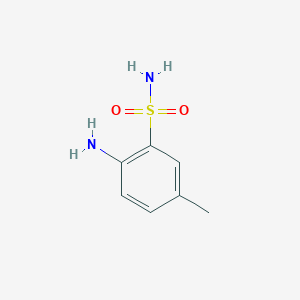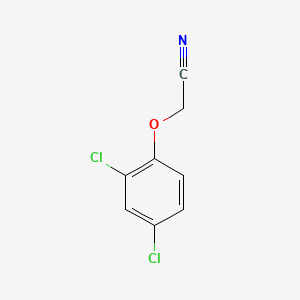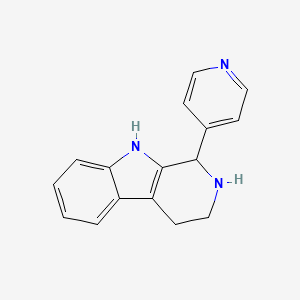
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-
Overview
Description
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. It is known for its complex structure, which includes a pyridine ring fused to an indole ring system.
Mechanism of Action
Target of Action
It is known to be used in the study of neurodegenerative diseases .
Biochemical Pathways
It is known to be used in the study of neurodegenerative diseases , suggesting it may interact with pathways related to neuronal function and survival.
Result of Action
It is known to be used in the study of neurodegenerative diseases , suggesting it may have effects on neuronal cells.
Biochemical Analysis
Biochemical Properties
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- plays a crucial role in biochemical reactions, particularly in the synthesis of alkaloids and neuroprotective agents . It interacts with several enzymes and proteins, including HDAC6 inhibitors, EGFR, and Aurora A kinase inhibitors . These interactions are essential for its neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases .
Cellular Effects
The effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to have cytotoxic effects, making it a potential candidate for anti-cancer therapies . Additionally, it has been used in studies on neurodegenerative diseases, highlighting its impact on neuronal cells .
Molecular Mechanism
At the molecular level, 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor for several enzymes, including HDAC6 and CDK4 . These inhibitory actions lead to changes in gene expression and cellular function, contributing to its neuroprotective and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s role in cellular processes and its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- typically involves the condensation of tryptamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired beta-carboline structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Aromatic indole derivatives.
Reduction: Fully saturated analogs.
Substitution: Functionalized beta-carboline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various alkaloids and complex organic molecules. It serves as a precursor for the synthesis of indolyl-beta-carboline alkaloids .
Biology: In biological research, the compound is studied for its neuroprotective properties and potential as a therapeutic agent for neurodegenerative diseases .
Medicine: The compound has shown promise as an inhibitor of enzymes such as histone deacetylase 6 (HDAC6) and cyclin-dependent kinase 4 (CDK4), making it a candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the development of novel materials and as a reagent in various chemical processes .
Comparison with Similar Compounds
- Noreleagnine
- Tetrahydronorharman
- Tryptoline
- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline
Comparison: Compared to these similar compounds, 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- exhibits unique structural features that enhance its binding affinity to specific molecular targets. Its additional pyridyl group provides distinct electronic and steric properties, contributing to its unique pharmacological profile .
Properties
IUPAC Name |
1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYAQGYHCVXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955389 | |
| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-84-5 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



